Ethyl 4-amino-4-oxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

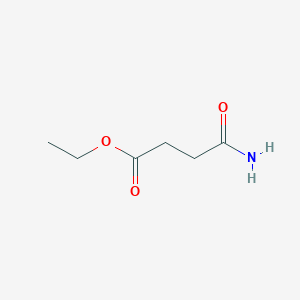

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZOXCVIKHPZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537731 | |

| Record name | Ethyl 4-amino-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53171-35-0 | |

| Record name | Ethyl 4-amino-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53171-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-amino-4-oxobutanoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-4-oxobutanoate, also known as succinamic acid ethyl ester, is a bifunctional organic molecule featuring both an ethyl ester and a primary amide. This unique structural arrangement makes it a valuable and versatile building block in organic synthesis. Its ability to participate in a variety of chemical transformations allows for the construction of more complex molecular architectures, including heterocyclic systems that are prevalent in many biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the field of drug discovery and development. Detailed protocols, safety information, and mechanistic insights are provided to enable researchers to effectively utilize this compound in their work.

Introduction and Core Properties

This compound is a stable, solid organic compound that serves as a key intermediate in various synthetic pathways.[1] Its structure, containing both a nucleophilic amide and an electrophilic ester, allows for selective chemical modifications at either end of its four-carbon chain.

Chemical Identity and Physical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Succinamic acid ethyl ester, ethyl 3-carbamoylpropanoate | [2] |

| CAS Number | 53171-35-0 | [1][2] |

| Molecular Formula | C6H11NO3 | [1][2] |

| Molecular Weight | 145.16 g/mol | [2] |

| Appearance | Solid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and efficient laboratory-scale synthesis involves the partial esterification of succinic anhydride.

Synthesis from Succinic Anhydride

A robust method for synthesizing mono-esters of succinic acid involves the ring-opening of succinic anhydride with an alcohol.[3] This approach offers high atom economy and often proceeds under mild conditions.

Sources

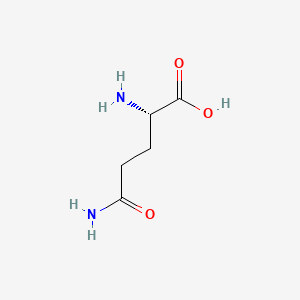

Ethyl 4-amino-4-oxobutanoate chemical structure

An In-Depth Technical Guide to Ethyl 4-amino-4-oxobutanoate: Structure, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound, also known by its common synonym Succinamic acid ethyl ester, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Possessing both a primary amide and an ethyl ester functional group separated by a flexible four-carbon backbone, this molecule represents a versatile building block for the synthesis of a wide array of more complex chemical entities. Its structure allows for selective chemical transformations at either functional group, making it a valuable synthon in the design of novel heterocyclic compounds, peptide fragments, and other scaffolds relevant to medicinal chemistry.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its synthesis and reactivity, offers detailed experimental considerations, and contextualizes its utility within the broader landscape of pharmaceutical development.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development. This chapter details the structural and physicochemical characteristics of this compound.

Chemical Identity

The compound is systematically and uniquely identified by several internationally recognized standards.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 53171-35-0 | [1][2] |

| Molecular Formula | C₆H₁₁NO₃ | [1][2] |

| Synonyms | Succinamic acid ethyl ester, Ethyl succinamidate, Ethyl 3-carbamoylpropanoate | [1][2] |

| SMILES | CCOC(=O)CCC(=O)N | [1] |

| InChIKey | AJZOXCVIKHPZEU-UHFFFAOYSA-N | [1] |

Physicochemical & Spectroscopic Profile

The physical properties and spectroscopic signature of this compound are critical for its identification, purification, and quality control. While a certified experimental melting point is not widely reported in public databases, its character as a solid at room temperature is noted by commercial suppliers.

| Property | Value | Notes |

| Molecular Weight | 145.16 g/mol | Computed[1] |

| Physical State | Solid | Commercial Supplier Data |

| Topological Polar Surface Area | 69.4 Ų | A key descriptor for predicting drug transport properties. Computed[1]. |

| XLogP3 | -0.2 | A measure of lipophilicity. Computed[1]. |

Predicted Spectroscopic Data

The following data are predicted based on the known chemical structure and spectral data from analogous compounds. These values serve as a reliable guide for the characterization of synthesized material.

| Spectroscopy | Predicted Signals and Interpretation |

| ¹H NMR | δ ~1.2 ppm (t, 3H): Triplet for the methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene group. δ ~2.4-2.6 ppm (m, 4H): A complex multiplet system corresponding to the two methylene groups (-CH₂CH₂-) of the succinate backbone. δ ~4.1 ppm (q, 2H): Quartet for the methylene protons (-OCH₂-) of the ethyl ester group, coupled to the methyl group. δ ~5.5-7.0 ppm (br s, 2H): Two broad singlets for the amide protons (-NH₂), which are exchangeable with D₂O. |

| ¹³C NMR | δ ~14 ppm: Ethyl ester -CH₃ δ ~30-35 ppm: Two distinct signals for the succinate backbone -CH₂- carbons. δ ~60 ppm: Ethyl ester -OCH₂- δ ~173 ppm: Ester carbonyl C=O δ ~175 ppm: Amide carbonyl C=O |

| IR Spectroscopy | ~3400 & 3200 cm⁻¹: Two distinct bands for the N-H stretching of the primary amide. ~2980-2850 cm⁻¹: C-H stretching from the aliphatic backbone. ~1735 cm⁻¹: Strong C=O stretching from the ethyl ester. ~1670 cm⁻¹: Strong C=O stretching from the primary amide (Amide I band). ~1620 cm⁻¹: N-H bending from the primary amide (Amide II band). ~1200 cm⁻¹: C-O stretching from the ester. |

| Mass Spectrometry | m/z = 145: Molecular ion peak [M]⁺. m/z = 100: Fragment corresponding to the loss of the ethoxy group [-OCH₂CH₃]. m/z = 129: Fragment corresponding to the loss of the amino group [-NH₂]. |

Chapter 2: Synthesis and Manufacturing

The synthesis of this compound is logically approached via a two-step sequence starting from the readily available and inexpensive precursor, succinic anhydride. This pathway is both efficient and amenable to scale-up.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the amide and ester bonds, revealing the key precursors: monoethyl succinate and ammonia for the amide formation, and succinic anhydride and ethanol for the ester formation.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol is a two-step process. The first step involves the synthesis of the key intermediate, Monoethyl succinate, which is then converted to the final product.

Step 1: Synthesis of Monoethyl Succinate (4-Ethoxy-4-oxobutanoic acid)

This step involves a nucleophilic acyl substitution where ethanol attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.

-

Materials:

-

Succinic anhydride (1.0 eq)

-

Anhydrous ethanol (can be used as solvent, large excess)

-

Optional: Concentrated sulfuric acid (catalytic amount, e.g., 0.1-1 mol%)

-

Round-bottom flask, reflux condenser, heating mantle, rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add succinic anhydride and a large excess of anhydrous ethanol.

-

(Optional but recommended for faster reaction) Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the succinic anhydride spot.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude monoethyl succinate, a colorless oil, is typically of sufficient purity for the next step. If required, it can be purified by vacuum distillation.[3]

-

Step 2: Amidation of Monoethyl Succinate to Yield this compound

The conversion of the carboxylic acid in monoethyl succinate to a primary amide can be achieved through several methods. The most direct involves activation of the carboxylic acid followed by reaction with an ammonia source.

-

Materials:

-

Monoethyl succinate (1.0 eq)

-

Thionyl chloride (SOCl₂, ~1.1 eq) or Oxalyl chloride

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Concentrated ammonium hydroxide or ammonia gas

-

Ice bath, dropping funnel, stirring apparatus

-

-

Procedure (via Acyl Chloride):

-

Dissolve monoethyl succinate in an anhydrous solvent like dichloromethane in a flask equipped with a stirrer and a dropping funnel. Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution. This reaction is exothermic and evolves HCl gas, and should be performed in a well-ventilated fume hood.[4]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours to ensure complete formation of the intermediate acyl chloride (ethyl 4-chloro-4-oxobutanoate).

-

In a separate flask, place an excess of concentrated ammonium hydroxide solution and cool it in an ice bath.

-

Slowly add the freshly prepared acyl chloride solution to the cold ammonium hydroxide with vigorous stirring. This is a highly exothermic reaction. Maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring for an additional hour at room temperature.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes or ethyl acetate/hexanes) to obtain pure this compound.

-

Chapter 3: Chemical Reactivity and Derivatization

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a highly versatile synthetic intermediate. The ester and amide groups can be targeted selectively under appropriate conditions.

Caption: Key reaction pathways of this compound.

-

Reactivity of the Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to yield succinamic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding alcohol, yielding 4-amino-1,4-butanediol. It can also undergo transesterification in the presence of another alcohol under acid catalysis.

-

Reactivity of the Amide Group: The primary amide is generally less reactive than the ester. It can be hydrolyzed to the carboxylic acid (monoethyl succinate) under more forcing acidic or basic conditions with heat. Dehydration of the primary amide using strong dehydrating agents can yield the corresponding nitrile.

-

Bifunctional Reactivity: Under thermal conditions, intramolecular cyclization can occur, leading to the formation of N-substituted succinimide derivatives, although this is more common in related succinate diesters during ammonolysis.[5]

Chapter 4: Applications in Drug Development and Medicinal Chemistry

The true value of a building block like this compound is realized in its application as a precursor to bioactive molecules. The succinate and succinimide core structures are prevalent in a variety of pharmaceuticals and agrochemicals.

-

Formation of Drug Succinate Salts: Succinic acid, which can be derived from this molecule, is widely used to form succinate salts of active pharmaceutical ingredients (APIs). This strategy is employed for drugs like metoprolol succinate (a beta-blocker) and sumatriptan succinate (an anti-migraine medication) to improve their solubility, stability, and pharmacokinetic profiles.[6]

-

Synthesis of Succinimide-Based Drugs: The succinimide ring (pyrrolidine-2,5-dione) is a key pharmacophore in several classes of drugs, particularly anticonvulsants. Furthermore, optically active succinimide derivatives serve as crucial intermediates in the synthesis of complex modern drugs, such as Ranirestat, an aldose reductase inhibitor developed for the treatment of diabetic complications.[7]

-

Antibiotic Derivatives: The core structure is related to components used in modifying existing antibiotics. For example, Erythromycin ethylsuccinate is a well-known macrolide antibiotic where the succinate moiety is used to create a prodrug form with improved oral absorption and taste-masking properties.

-

Agrochemicals: Succinate dehydrogenase inhibitors (SDHIs) are a major class of agricultural fungicides. Their chemical structure often contains an amide linkage derived from a succinic acid core, a key area for modification to develop new and more effective agents. [26 from previous step]

The availability of this compound provides a direct and versatile entry point for chemists to synthesize libraries of these important scaffolds for screening and drug discovery programs.

Chapter 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for ensuring laboratory safety.

-

Hazard Identification (GHS Classification):

-

Recommended Handling Procedures:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.

-

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

-

Conclusion

This compound is a functionally rich and synthetically valuable building block. Its straightforward synthesis from inexpensive starting materials, combined with the differential reactivity of its ester and amide moieties, makes it an attractive intermediate for drug development and medicinal chemistry. Its direct structural relationship to the succinate and succinimide cores found in numerous successful pharmaceutical and agrochemical products underscores its strategic importance. This guide has provided a detailed technical framework for understanding and utilizing this compound, empowering researchers to leverage its full synthetic potential in the pursuit of novel chemical innovation.

References

- Google Patents. (n.d.). EP2058300A1 - Succinic acid diester derivative, process for production thereof, and use of the derivative in the production of pharmaceutical preparation.

-

Stenutz, R. (n.d.). ethyl succinate. Retrieved January 11, 2026, from [Link]

-

Filo. (2024, December 12). Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr... Retrieved January 11, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Succinic acid, ethyl 3-oxobut-2-yl ester. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Succinic acid. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN102126952A - Preparation method of ethyl succinyl chloride.

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 11, 2026, from [Link]

-

Google Patents. (n.d.). Process for the preparation of succinic anhydride derivatives - European Patent Office - EP 0355895 B1. Retrieved January 11, 2026, from [Link]

-

Stenutz, R. (n.d.). diethyl butanedioate. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Retrieved January 11, 2026, from [Link]

-

Talent Chemical. (2025, December 30). Succinic Acid in Pharmaceuticals: Enhancing Stability and Efficacy. Retrieved January 11, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the.... Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2025, August 10). Synthesis of ethyl polychlorocyclopropanoates. Retrieved January 11, 2026, from [Link]

-

PubMed. (2024, November 27). Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN102126952A - Preparation method of ethyl succinyl chloride.

Sources

- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 53171-35-0 CAS MSDS (SUCCINAMIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102126952A - Preparation method of ethyl succinyl chloride - Google Patents [patents.google.com]

- 5. Succinic acid - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl 4-amino-4-oxobutanoate (CAS 53171-35-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-4-oxobutanoate, also known as succinamic acid ethyl ester, is a bifunctional organic compound featuring both a primary amide and an ethyl ester.[1] This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its ability to participate in a variety of chemical transformations allows for the construction of diverse molecular architectures, most notably nitrogen-containing heterocycles which are prevalent in many biologically active compounds. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its potential in drug discovery and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53171-35-0 | [1] |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Succinamic acid ethyl ester, ethyl 3-carbamoylpropanoate | [1] |

| Appearance | Solid | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Spectroscopic Analysis

The ¹H NMR spectrum would provide key information about the proton environments in the molecule. The expected signals are:

-

Triplet (δ ~1.2 ppm, 3H): Corresponding to the methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene protons.

-

Quartet (δ ~4.1 ppm, 2H): Corresponding to the methylene protons (-OCH₂-) of the ethyl ester group, coupled to the methyl protons.

-

Two Triplets (δ ~2.4-2.7 ppm, 4H): Corresponding to the two methylene groups (-CH₂CH₂-) of the succinate backbone. These may appear as two distinct triplets due to their different proximity to the amide and ester functional groups.

-

Broad Singlets (δ ~5.5-7.5 ppm, 2H): Corresponding to the two protons of the primary amide (-NH₂). The chemical shift of these protons can be highly variable and depend on the solvent and concentration.

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule:

-

δ ~14 ppm: Methyl carbon of the ethyl ester.

-

δ ~30-35 ppm (2 signals): Methylene carbons of the succinate backbone.

-

δ ~60 ppm: Methylene carbon of the ethyl ester.

-

δ ~172-175 ppm (2 signals): Carbonyl carbons of the ester and amide groups.

The IR spectrum would display characteristic absorption bands for the functional groups present:

-

~3400-3200 cm⁻¹ (two bands): N-H stretching vibrations of the primary amide.

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1735 cm⁻¹: C=O stretching vibration of the ester group.

-

~1670 cm⁻¹: C=O stretching vibration of the amide group (Amide I band).

-

~1640 cm⁻¹: N-H bending vibration of the primary amide (Amide II band).

-

~1200 cm⁻¹: C-O stretching vibration of the ester group.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 145. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 100, and the loss of the amino group (-NH₂, m/z = 16) or the entire carbamoyl group (-CONH₂, m/z = 44).

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the ring-opening of succinic anhydride with ammonia in the presence of ethanol. This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the half-amide, half-ester.

Experimental Protocol: Synthesis from Succinic Anhydride

This protocol is based on established methods for the synthesis of succinamic acid derivatives.[4]

Materials:

-

Succinic anhydride

-

Anhydrous ethanol

-

Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve succinic anhydride in anhydrous ethanol with stirring.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of ammonia solution dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Ethanol: Using an anhydrous solvent prevents the hydrolysis of succinic anhydride to succinic acid, which would be a competing side reaction.

-

Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic reaction between the amine and the anhydride.

-

Slow Addition of Ammonia: This also helps to manage the exothermicity of the reaction and prevents the formation of byproducts.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a valuable scaffold for the synthesis of various biologically active molecules.

Precursor to Succinimide Derivatives

Succinimides (pyrrolidine-2,5-diones) are a class of heterocyclic compounds with a broad range of pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[5][6] this compound can serve as a key precursor to N-substituted succinimides through cyclization reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo intramolecular condensation with the amide to form the succinimide ring.

Building Block for DPP-IV Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes.[2] Libraries of succinamic acid derivatives have been synthesized and screened for their potential as DPP-IV inhibitors.[3] this compound represents a fundamental building block for the generation of such libraries, where the amide and ester functionalities can be further derivatized to explore the structure-activity relationship (SAR) and optimize inhibitory potency.

Potential as a GABA Analogue Precursor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and GABA analogues are an important class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[7][8] The butanoate backbone of this compound is structurally related to GABA. This makes it a potential starting material for the synthesis of novel GABA analogues with modified pharmacokinetic and pharmacodynamic properties.[9]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its amide and ester functional groups.

-

Amide Group: The primary amide can undergo a variety of transformations, including dehydration to a nitrile, hydrolysis to a carboxylic acid, and N-alkylation or N-acylation to form secondary or tertiary amides.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification with other alcohols or be reduced to a primary alcohol.

-

Cyclization Reactions: As mentioned earlier, the molecule can undergo intramolecular cyclization to form succinimide derivatives. It can also be a precursor for the synthesis of other nitrogen-containing heterocycles, such as pyrrolidones, which are also important scaffolds in medicinal chemistry.[10][11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its straightforward synthesis, combined with the reactivity of its amide and ester functional groups, makes it an attractive starting material for the preparation of a wide range of compounds, particularly those with potential applications in drug discovery. Its role as a precursor to biologically active succinimides and its potential in the development of novel DPP-IV inhibitors and GABA analogues highlight its significance for researchers in medicinal chemistry and pharmaceutical development. A thorough understanding of its properties and reactivity will undoubtedly facilitate its broader application in the synthesis of novel chemical entities.

References

-

Adkins, H., Isbell, N., & Wojcik, B. (n.d.). Ethyl acetosuccinate. Organic Syntheses Procedure. Retrieved from [Link]

-

Chen, Y., et al. (2018). Research progress in biological activities of succinimide derivatives. European Journal of Medicinal Chemistry, 157, 1014-1027.

-

Johnson, J. R., & Snyder, H. R. (n.d.). Succinic acid, diethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

- Li, Y., et al. (2021). Research progress in biological activities of succinimide derivatives. RSC Medicinal Chemistry, 12(9), 1436-1454.

- Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

-

Abu Khalaf, R., et al. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. The Open Medicinal Chemistry Journal, 7, 64-73.

-

Serrano, P., et al. (2007). Parallel synthesis and yeast growth inhibition screening of succinamic acid libraries. Journal of Combinatorial Chemistry, 9(4), 635-643.

- Baek, S. Y., et al. (2011). Synthesis and lubricating properties of succinic acid alkyl ester derivatives. Journal of Industrial and Engineering Chemistry, 17(5), 899-904.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Iannuzzi, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.

- Sener, A., & Malaisse, W. J. (1991). Effect of esters of succinic acid and other citric acid cycle intermediates on insulin release and inositol phosphate formation by pancreatic islets. Biochemical Pharmacology, 42(7), 1333-1338.

- Galiano, F., et al. (2009). Synthesis of monoethyl ester of succinic acid and characterization.

- Wang, Y., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(30), 5003-5009.

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

- Ivanova, Y. I., et al. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 26(11), 3192.

- Liu, X., et al. (2018). Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Smirnov, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.

-

National Center for Biotechnology Information. (n.d.). (-Yl)ethyl)amino)-4-oxobutanoate. PubChem Compound Database. Retrieved from [Link]

-

Quora. (2018). How can we prepare succinic acid from acetoacetic ester?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

- Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1849-1856.

-

Atkinson, D. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

- Ha, S., & Srivastava, V. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 12, 1374431.

- Sari, Y., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Chebib, M., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Neurochemical Research, 34(10), 1849-1856.

- Mohamed, N. R., et al. (2012). Facile synthesis of fused nitrogen containing heterocycles as anticancer agents. International Journal of Drug Design and Discovery, 3(3), 812-821.

- Kumar, K., et al. (2013). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 20(16), 2091-2101.

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-oxobutanoate. PubChem Compound Database. Retrieved from [Link]

- Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.

- Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents. Molecules, 29(6), 1437.

-

National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Molecules, 25(21), 5137.

- Briganti, F., & Le, J. K. (2023). Physiology, GABA. In StatPearls.

Sources

- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors [openmedicinalchemistryjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GABA analogue - Wikipedia [en.wikipedia.org]

- 8. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine synthesis [organic-chemistry.org]

physical and chemical properties of Ethyl 4-amino-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 4-amino-4-oxobutanoate, a bifunctional molecule incorporating both an ester and a primary amide, represents a versatile building block in modern organic synthesis. Its strategic importance lies in its capacity to undergo a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its reactivity. By presenting this information in a structured and accessible format, we aim to empower researchers to fully leverage the synthetic potential of this compound.

Section 1: Core Molecular Attributes and Physical Properties

This compound, also known as succinamic acid ethyl ester, is a stable, solid organic compound at room temperature. Its fundamental properties are summarized below, providing a foundational understanding for its handling, characterization, and application in synthesis.

Identifiers and Molecular Structure

-

IUPAC Name: this compound[1]

-

CAS Number: 53171-35-0[1]

-

Molecular Formula: C₆H₁₁NO₃[1]

-

Molecular Weight: 145.16 g/mol [1]

-

Canonical SMILES: CCOC(=O)CCC(=O)N[1]

-

InChI Key: AJZOXCVIKHPZEU-UHFFFAOYSA-N[1]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Tabulated Physical Properties

While experimental data for some physical properties of this compound are not widely reported in the literature, the following table summarizes available and predicted data.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | 14.46 ± 0.30 (Predicted) | [2] |

| LogP | -0.2 (Computed) | [1] |

Section 2: Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups in the succinate backbone (appearing as complex multiplets or distinct triplets depending on the solvent and resolution), and a broad signal for the amide protons.

-

13C NMR: The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbons of the ester and amide will appear at the downfield end of the spectrum (typically in the 170-180 ppm range). The methylene carbons of the ethyl group and the succinate backbone, as well as the methyl carbon of the ethyl group, will resonate at higher field.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3400-3200 cm-1, characteristic of a primary amide.

-

C=O stretching (amide): A strong absorption band around 1680-1640 cm-1 (Amide I band).

-

C=O stretching (ester): A strong absorption band around 1735 cm-1.

-

N-H bending: A band around 1640-1550 cm-1 (Amide II band).

-

C-O stretching (ester): Bands in the 1300-1000 cm-1 region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M+) at m/z 145. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45), the ethyl group (-C₂H₅, m/z 29), and cleavage of the C-C bonds in the butanoate chain.

Section 3: Synthesis and Purification Protocols

The synthesis of this compound can be approached through several routes. A common and logical pathway involves the derivatization of succinic acid or its anhydride.

Synthetic Pathway Overview

A plausible synthetic route involves the mono-esterification of succinic anhydride followed by amidation.

Caption: A potential synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from Monoethyl Succinate

This protocol describes the conversion of commercially available monoethyl succinate to this compound via an activated intermediate.

Materials:

-

Monoethyl succinate

-

Thionyl chloride (SOCl₂) or a suitable carbodiimide (e.g., EDC)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Ammonia solution (e.g., 7N in methanol) or ammonia gas

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve monoethyl succinate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude ethyl 4-chloro-4-oxobutanoate is typically used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude activated ester from the previous step in anhydrous DCM and cool to 0 °C.

-

Slowly bubble ammonia gas through the solution or add a solution of ammonia in methanol dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethyl acetate, isopropanol) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes, heptane).

-

Column Chromatography: Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a viable method for purification.

Section 4: Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its ester and amide functional groups.

Hydrolysis

Both the ester and amide functionalities can undergo hydrolysis, though under different conditions. Amides are generally more resistant to hydrolysis than esters due to the greater resonance stabilization of the amide bond.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and proceeds more readily than acid-catalyzed hydrolysis.

-

Amide Hydrolysis: Hydrolysis of the primary amide requires more forcing conditions, such as prolonged heating with strong acid or base, to yield the corresponding carboxylic acid.

Reduction

-

Reduction of the Amide: The amide group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group of the amide into a methylene group (-CH₂-).[3][4]

-

Reduction of the Ester: The ester group can also be reduced by strong reducing agents like LiAlH₄ to a primary alcohol. Selective reduction of one functional group in the presence of the other can be challenging and may require the use of protecting groups or specific reagents.

Reactivity as a Bifunctional Building Block

The presence of both an ester and an amide allows for a range of synthetic transformations. For instance, the amide nitrogen can act as a nucleophile in certain reactions, while the ester can be converted to other functional groups.

A notable application is in the Paal-Knorr synthesis of pyrroles.[5] Although this compound itself is not a 1,4-dicarbonyl compound, its derivatives can be. For example, hydrolysis of the ester followed by conversion to a ketone could generate a suitable precursor. Alternatively, the related compound, ethyl 4-oxobutanoate, which possesses a γ-ketoester moiety, can react with primary amines or ammonia to form pyrrolidinone derivatives.[5]

Stability and Storage

As an amino acid derivative, this compound should be stored in a tightly sealed container to protect it from moisture and light.[6] For long-term storage, refrigeration is recommended to minimize potential degradation.

Section 5: Safety and Handling

Based on available information, this compound should be handled with care in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

-

Why do amides require much harsher conditions for hydrolysis than esters? (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13347133, this compound. Retrieved from [Link]

-

Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]

-

Greenberg, A., Breneman, C. M., & Liebman, J. F. (2003). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 68(14), 5673–5679. [Link]

-

Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Pangoo. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. Retrieved from [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

Sources

- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 315671-13-7 CAS MSDS (ethyl 4-(1-naphthylamino)-4-oxobutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-Aminobutanoic acid [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to Ethyl 4-amino-4-oxobutanoate: A Versatile Building Block in Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-4-oxobutanoate, a bifunctional organic molecule, serves as a crucial scaffold in the synthesis of a diverse array of chemical entities. Its inherent structural features—a terminal primary amide and an ethyl ester, separated by a flexible four-carbon chain—render it a valuable synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug development.

Chemical Identity and Nomenclature

The formal identification of this compound is essential for unambiguous communication in a research and development setting.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. It is also widely known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

A comprehensive list of its identifiers is provided in the table below for ease of reference.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 53171-35-0 |

| Molecular Formula | C₆H₁₁NO₃[1] |

| Molecular Weight | 145.16 g/mol [1] |

| InChI | InChI=1S/C6H11NO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H2,7,8)[1] |

| InChIKey | AJZOXCVIKHPZEU-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOC(=O)CCC(=O)N[1] |

Physicochemical Properties

This compound is typically a solid at room temperature and is soluble in a range of organic solvents. Its key computed properties are summarized below.

| Property | Value |

| Molecular Weight | 145.16 g/mol [1] |

| XLogP3 | -0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 145.0739 g/mol [1] |

| Topological Polar Surface Area | 69.4 Ų |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the amide or ester functional groups from readily available starting materials. The choice of synthetic route often depends on factors such as scale, cost of reagents, and desired purity.

Logical Workflow for Synthesis

Caption: Synthetic strategies for this compound.

Experimental Protocol: Synthesis via Ammonolysis of Diethyl Succinate

This method leverages the differential reactivity of the two ester groups in diethyl succinate, where one ester is selectively converted to a primary amide.

Materials:

-

Diethyl succinate

-

Anhydrous ammonia (gas or solution in a suitable solvent like methanol)

-

Methanol (or another suitable solvent)

-

Reaction vessel equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve diethyl succinate in a suitable solvent such as methanol in a pressure-rated reaction vessel.

-

Ammonolysis: Cool the solution to a temperature that allows for controlled reaction kinetics (e.g., 0-10 °C). Introduce anhydrous ammonia gas into the solution with vigorous stirring. Alternatively, a solution of ammonia in methanol can be added dropwise. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to maximize the formation of the desired mono-amide and minimize the formation of the diamide byproduct.

-

Work-up: Once the reaction has reached the desired conversion, stop the flow of ammonia and allow the reaction mixture to warm to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of a controlled temperature is crucial to manage the exothermicity of the reaction and to enhance the selectivity for the mono-amidation product.

-

Monitoring the reaction is essential to prevent the overreaction to the corresponding diamide, which can be a significant impurity.

Reactivity and Applications in Chemical Synthesis

The presence of both an ester and a primary amide functional group makes this compound a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.

Role in the Synthesis of Heterocyclic Compounds

The molecule can undergo intramolecular cyclization or serve as a precursor for multi-component reactions to form five- and six-membered rings. For instance, it can be a key starting material for the synthesis of substituted pyrrolidones and other nitrogen-containing heterocycles.

Experimental Workflow: Synthesis of N-substituted Pyrrolidinones

Caption: General workflow for the synthesis of pyrrolidinones.

Application in Drug Development

While direct incorporation of the intact this compound moiety into a final drug product is less common, its utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is significant. It provides a convenient four-carbon chain with versatile handles for further chemical transformations.

Case Study: Precursor to Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase inhibitors (SDHIs) are an important class of fungicides used in agriculture. The chemical structure of many SDHIs contains an amide linkage derived from a succinic acid backbone[2]. This compound can serve as a precursor to the succinamic acid core, which is then elaborated with various aromatic and heterocyclic moieties to generate potent SDHIs[2].

Signaling Pathway Context: Succinate Dehydrogenase Inhibition

Caption: Inhibition of the electron transport chain by SDHIs.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of new chemical entities, particularly in the pharmaceutical and agrochemical industries. Its straightforward synthesis and the presence of two key functional groups provide chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Monoethyl succinate. National Center for Biotechnology Information. [Link]

-

Matsumoto, M., et al. (2013). Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. Journal of Chemical Engineering of Japan, 46(8), 553-559. [Link]

-

Li, Y., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chemistry & Engineering, 9(46), 15557-15566. [Link]

- U.S. Patent No. US9776948B2. (2017).

-

Wang, Z., et al. (2022). Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(1), 53-68. [Link]

Sources

synthesis pathways for Ethyl 4-amino-4-oxobutanoate

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-4-oxobutanoate

Introduction

This compound, also known as succinamic acid ethyl ester, is a valuable bifunctional molecule incorporating both an amide and an ester functional group. This structural motif makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its utility stems from the differential reactivity of the amide and ester moieties, allowing for selective chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering insights into the mechanistic underpinnings, experimental protocols, and comparative analysis of each route for researchers, scientists, and professionals in drug development.

Pathway 1: Ring-Opening of Succinimide with Ethanolysis

One of the most direct conceptual routes to this compound is the nucleophilic ring-opening of succinimide using ethanol. This pathway is predicated on the electrophilicity of the carbonyl carbons within the succinimide ring, which are susceptible to attack by nucleophiles.

Mechanistic Rationale

The succinimide ring, while relatively stable, can be opened by alkoxides.[1][2] In this proposed synthesis, ethanol is deprotonated by a base to form the more nucleophilic ethoxide ion. The ethoxide then attacks one of the carbonyl carbons of succinimide, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the resulting amide anion yields the desired product, this compound. The choice of base and reaction conditions is critical to favor the desired mono-acylation and prevent side reactions such as hydrolysis of the ester or further reaction of the product.

Caption: Ring-opening of succinimide via ethanolysis.

Experimental Protocol

A generalized protocol for this transformation is as follows:

-

To a solution of sodium ethoxide in absolute ethanol, add succinimide in a portion-wise manner under an inert atmosphere.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to gentle reflux) and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a weak acid (e.g., ammonium chloride solution).

-

The ethanol is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

Pathway 2: Selective Amidation of Diethyl Succinate

This pathway commences with a symmetrical diester, diethyl succinate, and aims for the selective mono-amidation of one of the ester groups. The challenge in this approach lies in controlling the reactivity to prevent the formation of the corresponding diamide, succinamide.

Mechanistic Rationale

The direct amidation of unactivated esters typically requires harsh reaction conditions.[3] However, by carefully controlling the stoichiometry of the aminating agent (e.g., ammonia or an ammonia equivalent) and the reaction conditions (temperature and reaction time), it is possible to favor the formation of the mono-amide. The reaction proceeds via a nucleophilic acyl substitution mechanism where ammonia attacks one of the ester carbonyls. The use of a less reactive aminating agent or carrying out the reaction at lower temperatures can enhance the selectivity for the mono-amidated product.

Caption: Selective mono-amidation of diethyl succinate.

Comparative Data for Selective Amidation

| Aminating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonia | Ethanol | 25 | 24-48 | Moderate | General Knowledge |

| LiNH₂ | THF | 0 - 25 | 2-6 | Potentially Higher | General Knowledge |

Pathway 3: Two-Step Synthesis from Succinic Anhydride

This is arguably the most versatile and commonly employed set of pathways, starting from the readily available and inexpensive succinic anhydride. Two primary sequences are possible:

-

Route A: Ring-opening of succinic anhydride with ammonia to form succinamic acid, followed by Fischer esterification.

-

Route B: Ring-opening of succinic anhydride with ethanol to form mono-ethyl succinate, followed by amidation.

Route 3A: Ammonolysis followed by Esterification

Succinic anhydride is highly reactive towards nucleophiles.[4][5] In the first step, ammonia or an aqueous solution of ammonia readily attacks one of the carbonyl groups, leading to the ring-opening of the anhydride and the formation of the ammonium salt of succinamic acid. Acidification then provides succinamic acid. The subsequent step is a classic Fischer esterification, where the carboxylic acid group of succinamic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl ester.[6][7]

Caption: Route 3A: Ammonolysis followed by esterification.

-

Succinic anhydride is dissolved in a suitable solvent (e.g., acetone).

-

The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring.

-

A white precipitate of succinamic acid forms.

-

The mixture is stirred for a period at low temperature and then allowed to warm to room temperature.

-

The solid is collected by filtration, washed with cold solvent, and dried.

-

Succinamic acid is suspended in an excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is added carefully.

-

The mixture is heated to reflux for several hours, with reaction progress monitored by TLC.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

The organic extracts are combined, dried, and concentrated to yield the crude product, which is then purified.

Route 3B: Alcoholysis followed by Amidation

In this alternative two-step approach, succinic anhydride is first ring-opened with ethanol, often with gentle heating or in the presence of a mild catalyst, to yield mono-ethyl succinate (also known as ethyl hydrogen succinate).[8] This mono-ester mono-acid can then be converted to the desired amide. The amidation of the remaining carboxylic acid can be achieved through various methods. A common and effective method is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia.[8]

Caption: Route 3B: Alcoholysis followed by amidation.

-

A mixture of succinic anhydride and absolute ethanol is heated, potentially with a catalyst such as a strongly acidic cation exchange resin.[8]

-

The reaction is monitored until the disappearance of the anhydride.

-

The excess ethanol is removed by distillation.

-

The resulting mono-ethyl succinate can be purified by vacuum distillation.[8]

-

Mono-ethyl succinate is reacted with an activating agent, such as thionyl chloride or oxalyl chloride, to form the intermediate ethyl succinyl chloride.[8] This reaction is typically performed in an inert solvent.

-

The resulting acyl chloride is then carefully added to a cooled solution of excess aqueous or gaseous ammonia to form this compound.

-

The product is isolated by extraction and purified by standard methods.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material(s) | Key Steps | Advantages | Disadvantages |

| 1. Ring-Opening of Succinimide | Succinimide, Ethanol | Single step | Potentially atom-economical and direct. | May require strong basic conditions; potential for side reactions. |

| 2. Selective Amidation | Diethyl Succinate, Ammonia | Single step | Utilizes a common starting material. | Difficult to control selectivity; may result in a mixture of products. |

| 3A. Ammonolysis/Esterification | Succinic Anhydride, Ammonia, Ethanol | Two steps | Utilizes inexpensive starting materials; well-established reactions. | Two distinct reaction setups are required. |

| 3B. Alcoholysis/Amidation | Succinic Anhydride, Ethanol, Ammonia | Two steps (three with activation) | Good control over functional group introduction; high yields are often achievable via the acyl chloride intermediate.[8] | Requires the use of potentially hazardous reagents like thionyl chloride. |

Conclusion

The synthesis of this compound can be accomplished through several viable pathways, each with its own set of advantages and challenges. The two-step routes starting from succinic anhydride (Pathways 3A and 3B) generally offer the best combination of accessibility of starting materials, reaction control, and potential for high yields. The choice between ammonolysis followed by esterification (3A) versus alcoholysis followed by amidation (3B) will depend on the specific laboratory capabilities, safety considerations, and desired scale of the synthesis. While direct routes from succinimide or diethyl succinate are conceptually simpler, they may present greater challenges in terms of reaction control and optimization. This guide provides the foundational knowledge for researchers to select and adapt a synthetic strategy that best suits their specific needs in the pursuit of novel chemical entities.

References

- D. L. J. Clive, V. S. C. Yeh, The Journal of Organic Chemistry, 2004, 69(9), 2954-2962.

-

H. Adkins, N. Isbell, B. Wojcik, Organic Syntheses, Coll. Vol. 2, p.262 (1943); Vol. 12, p.30 (1932).

- A. R. Katritzky, J. Yao, M. Qi, Y. Zhou, Heterocycles, 1998, 48(12), 2677-2696.

-

BenchChem, Protocol for N-substituted Succinimide Ring Opening for Synthesis.

- X-Y. Jiao, W-Y. Chen, B-F.

- A. P. S. Narula, K. Ramachandran, Journal of the American Chemical Society, 2013, 135(16), 5942-5945.

-

Reactory, Reactions of Acid Anhydrides.

- S. Antus, L. Farkas, Z. Kardos-Balogh, M. Nógrádi, Acta Chimica Academiae Scientiarum Hungaricae, 1982, 109(2), 213-217.

-

BenchChem, Application Notes and Protocols: Ethyl 4-oxobutanoate in Organic Synthesis.

- M. G. B. Drew, D. A. Rice, S. B. B. Syed-Mustaffa, Acta Crystallographica Section C, 1984, 40(11), 1927-1929.

- K. Zheng, J. Ji, Journal of Pharmaceutical Sciences, 2018, 107(11), 2845-2852.

-

M. Matsumoto, K. Oyamada, K. Kondo, Journal of Chemical Engineering of Japan, 2011 , 44(2), 101-107.

- C. F. H. Allen, Chemical Reviews, 1945, 37(2), 209-268.

-

Quora, How can we prepare succinic acid from acetoacetic ester?.

-

Google Patents, US9776948B2 - Process for the preparation of succinic acid ester.

-

Homework.Study.com, Succinic anhydride yields the cyclic imide succinimide when heated with ammonium chloride....

-

ResearchGate, How can preparing Diethyl succinate in the lab by Fisher esterification?.

- Y. An, et al., RSC Medicinal Chemistry, 2023, 14(9), 1735-1743.

-

Chemistry Stack Exchange, Reaction of succinic acid with ammonia.

-

BenchChem, 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.

- S. H. M. S. Chishti, et al., Polymers, 2023, 15(19), 3959.

-

ECHEMI, Succinic anhydride esterification won't go forward.

-

ChemicalBook, 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis.

- A. F. G. Ribeiro, et al., Molecules, 2023, 28(11), 4353.

-

PubChem, this compound.

- J. F. Marecek, C. J. Burrows, The Journal of Organic Chemistry, 1996, 61(16), 5433-5437.

-

Fisher Scientific, Amide Synthesis.

- G. Giacomelli, A. Porcheddu, L. De Luca, RSC Advances, 2002, 2(1), 22-24.

-

Google Patents, CN102126952A - Preparation method of ethyl succinyl chloride.

-

Google Patents, EP0527364A2 - Process for the preparation of succinylcholine halides.

-

Tokyo Chemical Industry Co., Ltd., Ethyl Succinyl Chloride.

-

ResearchGate, Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate.

- P. L. Ornstein, et al., Journal of Medicinal Chemistry, 1991, 34(1), 90-97.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 5. researchgate.net [researchgate.net]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. CN102126952A - Preparation method of ethyl succinyl chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Core Mechanism of Action of Ethyl 4-amino-4-oxobutanoate

An In-Depth Technical Guide to the

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-4-oxobutanoate, also known as succinamic acid ethyl ester or succinic acid monoethyl ester (EMS), is a compound of significant interest due to its demonstrated insulinotropic, antihyperglycemic, and antioxidant properties. This technical guide provides a comprehensive exploration of its core mechanism of action, synthesizing current research to offer a detailed understanding for researchers and drug development professionals. This document moves beyond a simple recitation of facts to explain the causal links between the compound's structure, its metabolic fate, and its physiological effects. We will delve into the dual-faceted nature of its action: as a direct metabolic substrate for pancreatic β-cells and as a potential pro-agonist for the succinate receptor, GPR91. This guide also provides detailed, field-proven experimental protocols to enable rigorous investigation and validation of these mechanisms.

Introduction and Chemical Identity

This compound is an ester derivative of succinic acid, a key intermediate in the citric acid cycle (Krebs cycle). Its chemical structure allows it to readily cross cellular membranes, where it can be hydrolyzed by intracellular esterases to yield succinate and ethanol. This intracellular delivery of a metabolic substrate is central to its biological activity.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Succinamic acid ethyl ester, Ethyl succinamidate, EMS | [1] |

| CAS Number | 53171-35-0 | [1] |

| Molecular Formula | C6H11NO3 | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Physical Form | Solid | [2] |

The primary therapeutic potential of this compound has been investigated in the context of non-insulin-dependent diabetes mellitus.[3][4] Studies in animal models have demonstrated its ability to lower plasma glucose, increase insulin levels, and ameliorate dyslipidemia and oxidative stress associated with diabetes.[3][4]

Postulated Core Mechanisms of Action

The biological effects of this compound are believed to stem from two primary, interconnected mechanisms.

Mechanism 1: Metabolic Substrate in Pancreatic β-Cells

The most well-documented mechanism is its role as a direct nutrient for pancreatic β-cells.[5] Succinate esters are being explored as insulinotropic agents because they can stimulate both the synthesis and secretion of insulin.[6]

Causality of Action:

-

Cellular Uptake and Hydrolysis: As an ester, the compound is lipophilic and can permeate the β-cell membrane. Intracellularly, esterases cleave it into succinate and ethanol.

-

Mitochondrial Fuel: Succinate directly enters the mitochondrial matrix and is oxidized by succinate dehydrogenase (Complex II) in the electron transport chain. This bypasses the initial, often rate-limiting, steps of glycolysis that other nutrients like glucose must undergo.

-

ATP Production: The oxidation of succinate leads to a rapid increase in the mitochondrial membrane potential and a subsequent rise in ATP synthesis. This elevates the cytosolic ATP/ADP ratio.

-

K-ATP Channel Closure & Depolarization: The increased ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This prevents K+ efflux, causing the cell membrane to depolarize.

-

Calcium Influx and Insulin Exocytosis: Membrane depolarization activates voltage-gated calcium channels (VGCCs), leading to an influx of extracellular Ca2+.[5] The resulting rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[7][8]

The insulinotropic action of succinate esters has been shown to be dependent on extracellular calcium and is associated with changes in ion flux across the β-cell membrane, which is consistent with this pathway.[5][9] Furthermore, succinic acid monomethyl ester has been identified as a specific stimulant for proinsulin biosynthesis, suggesting a role for succinate or its metabolite succinyl-CoA as a key signaling molecule in this process.[10]

Mechanism 2: Pro-Agonist for Succinate Receptor 1 (SUCNR1/GPR91)